Product packaging for 1-(4-(Methylthio)benzofuran-7-yl)ethanone(Cat. No.:)

1-(4-(Methylthio)benzofuran-7-yl)ethanone

Cat. No.: B8195320
M. Wt: 206.26 g/mol
InChI Key: HEYYAUMEZWAUJU-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)benzofuran-7-yl)ethanone is a chemical compound with the molecular formula C11H10O2S, featuring a benzofuran core structure substituted with a methylthio group and an acetyl moiety. As a high-purity Reference Standard, it is intended for use in analytical testing and non-clinical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Specific Research Applications: The specific research applications, mechanism of action, and unique research value for this compound are not detailed in the available literature. Researchers are encouraged to consult specialized scientific databases and primary research articles for further information. Handling and Storage: Store the product sealed in a dry environment at 2-8°C. Refer to the Safety Data Sheet for detailed handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2S B8195320 1-(4-(Methylthio)benzofuran-7-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylsulfanyl-1-benzofuran-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7(12)8-3-4-10(14-2)9-5-6-13-11(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYYAUMEZWAUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)SC)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzofuran Derivatives

General Synthetic Strategies for Benzofuran (B130515) Core Construction

A variety of classical and contemporary methods have been developed for the synthesis of the benzofuran scaffold. These strategies can be broadly categorized into several key approaches, including intramolecular cyclization, condensation and substitution reactions, ring-closing metathesis, and hydroalkoxylation reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of benzofurans, involving the formation of the furan (B31954) ring from a suitably substituted benzene (B151609) derivative. A common strategy involves the cyclization of ortho-substituted phenols. For instance, o-alkenylphenols can undergo oxidative cyclization to yield benzofurans. nih.gov Another powerful approach is the base-promoted intramolecular cyclization of o-bromobenzylketones, which offers a transition-metal-free route to substituted benzofurans. researchgate.net

Unsaturated acyloxy sulfones have also been utilized in intramolecular cyclization reactions. Upon deprotonation, these substrates cyclize, and subsequent dehydration and double bond isomerization yield fused furan rings, a strategy that has been successfully adapted for the synthesis of benzofurans. nih.gov Furthermore, a cascade sequence involving an acetylene-activated nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization provides a direct route to 2-substituted benzofurans. rsc.org In this method, the acetylene (B1199291) group serves a dual role as both an activating group for the SNAr reaction and as a carbon source for the newly formed heterocyclic ring. rsc.org

Starting MaterialReaction TypeKey Reagents/ConditionsProduct Type
o-AlkenylphenolsOxidative CyclizationPalladium on carbon (Pd/C)Substituted benzofurans
o-BromobenzylketonesBase-Promoted CyclizationPotassium t-butoxideSubstituted benzofurans
Unsaturated acyloxy sulfonesDeprotonation-CyclizationLHMDS, then acidFused furans/Benzofurans
Acetylene-activated substratesSNAr/Intramolecular CyclizationBase2-Substituted benzofurans

Condensation and Substitution Reactions

Condensation reactions represent some of the earliest and most straightforward methods for benzofuran synthesis. A classic example is the reaction of salicylaldehyde (B1680747) with chloroacetic acid. researchgate.net Another well-established method involves the condensation of an enaminoketone with 1,4-benzoquinone, known as the Nenitzescu reaction. researchgate.net

More recently, one-pot methodologies have been developed that combine alkylation and condensation. For example, 2-hydroxy chalcones can react with compounds like phenacyl bromide, bromo acetonitrile, or ethyl-2-bromo acetate (B1210297) in a transition-metal-free and environmentally friendly process to produce 3-alkenyl benzofurans. researchgate.net

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis, including the formation of heterocyclic rings. acs.org For benzofuran synthesis, this strategy typically involves the RCM of a diene substrate, often prepared through O-allylation and Claisen rearrangement of phenols. researchgate.netresearchgate.net

A notable application of this strategy involves the ruthenium-catalyzed isomerization of both C- and O-allyl groups in 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to form the benzofuran ring. organic-chemistry.orgorganic-chemistry.org This method is valued for its efficiency and tolerance of various functional groups, making it a versatile approach in medicinal chemistry. organic-chemistry.org

PrecursorKey StepsCatalystProduct
PhenolsO-allylation, Claisen rearrangement, RCMGrubbs' catalystsSubstituted benzofurans
1-Allyl-2-allyloxybenzenesC- and O-allyl isomerization, RCMRuthenium catalystsSubstituted benzofurans

Hydroalkoxylation Reactions

Hydroalkoxylation, the addition of an alcohol across a carbon-carbon multiple bond, provides a direct route to the benzofuran core from o-alkynylphenols. nih.gov This reaction can be catalyzed by various transition metals, leading to C2-substituted benzofurans with high regioselectivity (5-endo-dig). nih.gov

Interestingly, a hydroalkoxylation reaction of a molecular species adsorbed on a silver surface has been shown to proceed at low temperatures, with evidence suggesting a proton-tunneling-mediated pathway. ruben-group.de This highlights the potential for surface-mediated reactions to open up novel, highly selective synthetic routes. ruben-group.de

Transition-Metal Catalyzed Benzofuran Synthesis

Transition-metal catalysis has revolutionized the synthesis of benzofurans, offering mild reaction conditions, high efficiency, and broad functional group compatibility. scribd.com A wide range of metals, including palladium, copper, nickel, and rhodium, have been employed in various catalytic cycles to construct the benzofuran nucleus. nih.govacs.org

Palladium-Catalyzed Approaches (e.g., Sonogashira Cross-Coupling)

Palladium catalysis is particularly prominent in benzofuran synthesis. scribd.com One of the most powerful methods is the domino Sonogashira cross-coupling reaction of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. bepls.comnih.gov This one-pot process efficiently constructs the benzofuran scaffold and allows for significant diversity in the final products. researchgate.netnih.gov

The Sonogashira reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net In the context of benzofuran synthesis, the initial coupling product undergoes a subsequent cyclization to form the furan ring. Copper(I) is often used as a co-catalyst in these reactions. nih.govrsc.org Palladium nanoparticles have also been shown to be effective catalysts for this transformation, with the advantage of being recyclable. researchgate.netorganic-chemistry.org

The general mechanism for the domino Sonogashira coupling/cyclization begins with the formation of an active Pd(0) species. nih.gov This is followed by oxidative addition of the o-halophenol, coordination and deprotonation of the alkyne, and reductive elimination to form the coupled product, which then undergoes intramolecular cyclization. nih.gov

ReactantsCatalyst SystemReaction TypeProduct
o-Halophenols and Terminal AlkynesPd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalystDomino Sonogashira Coupling/Cyclization2-Substituted benzofurans
o-Iodoarenes and Terminal AlkynesPalladium PEPPSI complexesDomino Sonogashira Coupling/CyclizationSubstituted benzofurans
2-Iodophenols and Terminal AlkynesPalladium nanoparticlesDomino Sonogashira Coupling/CyclizationSubstituted benzofurans

Copper-Catalyzed Methodologies

Copper catalysis is a versatile and economically viable approach for the synthesis of benzofurans. acs.org These methods often involve the formation of a key C-O bond to construct the furan ring.

One prominent copper-catalyzed strategy is the annulation of phenols and alkynes. This approach can proceed via an aerobic oxidative cyclization, offering a direct route to polysubstituted benzofurans. rsc.org For instance, the reaction of various phenols and alkynes in the presence of a copper catalyst and molecular oxygen as the oxidant leads to the desired benzofuran products in a single step. rsc.org

Another significant copper-catalyzed method involves the intramolecular cyclization of appropriately substituted precursors. For example, 2-haloaromatic ketones can undergo a CuI-catalyzed ring closure to afford a wide variety of benzofuran derivatives with good functional group tolerance and high yields. acs.org Additionally, one-pot methodologies combining multiple steps have been developed. A notable example is the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst, which proceeds through the formation of an iminium ion intermediate followed by intramolecular cyclization. acs.org

Catalyst Starting Materials Key Features Yields
Copper catalystPhenols and alkynesAerobic oxidative cyclizationModerate to good
CuI2-Haloaromatic ketonesIntramolecular ring closure72-99% acs.org
Copper iodideo-Hydroxy aldehydes, amines, and alkynesOne-pot, three-component reaction70-91% acs.org
Copper bromideSalicylaldehydes, amines, and calcium carbideOne-pot synthesisHigh nih.gov

Ruthenium-Catalyzed Reactions

Ruthenium-based catalysts have emerged as powerful tools for the synthesis of benzofurans, often through C-H functionalization pathways. rsc.org These reactions offer high atom economy and allow for the construction of the benzofuran ring from readily available starting materials.

A noteworthy ruthenium-catalyzed approach involves the reaction of phenols with diols, which proceeds via a dehydrative C-H alkenylation and annulation sequence. organic-chemistry.org This method is advantageous as it uses simple starting materials and liberates water as the only byproduct. organic-chemistry.org Another strategy involves the Ru(II)-catalyzed direct coupling of N-phenoxypivalamides with internal alkynes, which occurs under mild conditions and generates benzofurans in moderate to high yields. rsc.org

Furthermore, ruthenium catalysts can effect the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, leading to the formation of benzofurans through 5-endo cyclization. organic-chemistry.org The presence of an amine/ammonium base-acid pair is often crucial for the catalytic cycle in these transformations. organic-chemistry.org

Catalyst System Starting Materials Reaction Type Key Features
Cationic Ru-H complexPhenols and diolsDehydrative C-H alkenylation/annulationAtom-economical, water as byproduct organic-chemistry.org
Ru(II) complexN-Phenoxypivalamides and internal alkynesC-H functionalization/couplingMild reaction conditions rsc.org
Ru catalystBenzannulated homo- and bis-homopropargylic alcoholsCycloisomerizationChemo- and regioselective organic-chemistry.org
[{RuCl2(p-cymene)}2]Phenols and α-diazoketonesC-H activation/intramolecular cyclizationVersatile catalyst system nih.gov

Rhodium-Mediated Catalysis

Rhodium catalysts have proven to be highly effective in the synthesis of benzofurans, enabling unique transformations and providing access to complex derivatives. rsc.org These methods often involve C-H activation and annulation strategies.

One innovative rhodium-catalyzed approach is the [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, which furnishes 2,3-dihydrobenzofurans in excellent yields. rsc.org Another notable development is the rhodium-catalyzed vinylene transfer reaction between m-salicylic acid derivatives and vinylene carbonate, which allows for the selective synthesis of C4-functionalized benzofurans. acs.org

Relay rhodium-mediated catalysis has also been employed for the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids, providing a pathway to chemodivergent synthesis of benzofuran skeletons. acs.org Substrates with electron-donating substituents generally lead to higher yields in these reactions. acs.org

Catalyst System Starting Materials Reaction Type Key Features
Rhodium catalyst2-Alkenylphenols and N-phenoxyacetamides[3+2] AnnulationHigh yields rsc.org
[Cp*RhCl2]2m-Salicylic acid derivatives and vinylene carbonateVinylene transferSelective C4-functionalization acs.org
Rhodium catalystPropargyl alcohols and aryl boronic acidsRelay arylation/cyclizationChemodivergent synthesis acs.org
Rh2(TPA)4Diazo compounds and 2,3-dihydrofurans[3+2] AnnulationSynthesis of polycyclic 2,3-dihydrobenzofurans rsc.org

Nickel-Catalyzed Cyclizations

Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of benzofuran derivatives. thieme.de These methods often proceed through intramolecular cyclization pathways.

A significant nickel-catalyzed approach is the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org This reaction demonstrates good functional group tolerance and provides benzofuran derivatives in moderate yields. organic-chemistry.org The use of a bidentate ligand, such as 1,10-phenanthroline, is often crucial for the efficiency of the reaction. acs.org

Another strategy involves the nickel-catalyzed intramolecular oxidative coupling of ortho-alkenyl phenols. rsc.org This method utilizes molecular oxygen as the sole oxidant, making it an environmentally benign process. rsc.org The reaction proceeds in good to very good yields and is a viable method for the synthesis of 3-arylbenzofurans. rsc.org

Catalyst System Starting Materials Reaction Type Key Features
Ni(OTf)2 or Ni(dppp)2Cl2 / 1,10-PhenanthrolineAryl halides with a ketone moietyIntramolecular nucleophilic additionGood functional group tolerance organic-chemistry.org
Ni(acac)2 / O2ortho-Alkenyl phenolsIntramolecular oxidative couplingUse of O2 as the sole oxidant rsc.org
Ni(OTf)2 / 1,10-phenanthrolineSubstituted phenols and alkynesNucleophilic addition/cyclizationHigh yields for electron-donating substituents acs.org

Metal-Free and Novel Synthetic Protocols

In addition to transition-metal-catalyzed methods, metal-free synthetic protocols have gained significant attention due to their environmental benefits and unique reactivity.

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents are powerful oxidants that can mediate the synthesis of benzofurans under mild and metal-free conditions. researchgate.net A prominent example is the oxidative cyclization of o-hydroxystilbenes to 2-arylbenzofurans. organic-chemistry.org

This transformation can be achieved using a catalytic amount of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)2], in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The reaction proceeds with good to excellent yields and tolerates a range of functional groups. organic-chemistry.org The proposed mechanism involves the activation of the double bond in the stilbene (B7821643) by the iodine reagent, followed by intramolecular cyclization. organic-chemistry.org

Reagent System Starting Materials Reaction Type Key Features
(Diacetoxyiodo)benzene (catalytic) / m-CPBAo-HydroxystilbenesOxidative cyclizationMetal-free, mild conditions organic-chemistry.orgresearchgate.net
(Diacetoxyiodo)benzene (stoichiometric)o-HydroxystilbenesOxidative cyclizationGood yields organic-chemistry.org
Iodine / Sodium azide (B81097) / TBHP2-HydroxychalconesDirect Csp2-H functionalizationMetal-free synthesis of benzofuran derivatives researchgate.net

Anionic Annulation Strategies

Anionic annulation strategies provide another metal-free pathway for the construction of the benzofuran ring system. These methods often involve base-mediated cyclizations of suitably functionalized precursors.

One such strategy is the Cs2CO3-mediated formal [4+3] cycloaddition of benzofuran-derived azadienes with α-bromohydroxamates to afford benzofuran-fused 1,4-diazepinones. rsc.org While this example leads to a fused system, it demonstrates the utility of base-mediated annulation in benzofuran chemistry.

The Rap–Stoermer reaction, which involves the base-catalyzed condensation of α-haloketones with salicylaldehydes, is a classic example of an anionic approach to benzofurans. nih.gov Recent work has shown that this reaction can be efficiently carried out using triethylamine (B128534) as a basic catalyst under neat conditions, leading to remarkable yields. nih.gov

Base/Mediator Starting Materials Reaction Type Key Features
Triethylamineα-Haloketones and salicylaldehydesRap–Stoermer reaction (Dieckmann-like aldol (B89426) condensation)Neat conditions, high yields nih.gov
Cs2CO3Benzofuran-derived azadienes and α-bromohydroxamatesFormal [4+3] cycloadditionConstruction of fused heterocyclic systems rsc.org

One-Pot Synthetic Procedures

One-pot syntheses have become a cornerstone of modern organic chemistry, offering advantages in terms of efficiency, resource conservation, and reduced waste generation. In the context of benzofuran synthesis, several effective one-pot strategies have been developed, often employing transition metal catalysis to construct the heterocyclic core in a single operational sequence.

A prominent approach involves the copper-catalyzed reaction of components like o-hydroxy aldehydes, amines, and various alkynes. nih.gov For instance, a green and environmentally benign one-pot synthesis utilizes a copper iodide catalyst in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol. nih.gov This method proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, and subsequent intramolecular cyclization and isomerization to yield the benzofuran product. nih.gov High yields, ranging from 70-91%, have been achieved, particularly with electron-donating substituents on the salicylaldehyde precursors. nih.gov

Another efficient one-pot strategy employs a combination of palladium and copper catalysts in a tandem Sonogashira coupling-cyclization reaction. nih.govacs.org This method couples terminal alkynes with iodophenols, followed by an intramolecular cyclization to form the benzofuran ring. nih.govacs.org The use of copper iodide as a co-catalyst with a palladium complex is typical in this process. nih.govacs.org Furthermore, palladium-catalyzed one-pot reactions of 2-halophenols with terminal alkynes have also been reported. researchgate.net

Acid-catalyzed methods provide an alternative route. For example, the heteroannulation of benzoquinones can be achieved in a one-pot procedure using acetic acid as a catalyst to produce benzofuran derivatives. nih.gov

Catalyst SystemReactantsKey FeaturesReported Yields
Copper Iodide in Deep Eutectic Solvento-Hydroxy aldehydes, Amines, AlkynesEnvironmentally benign, green solvent system. nih.gov70-91% nih.gov
(PPh₃)PdCl₂ / Copper IodideIodophenols, Terminal AlkynesTandem Sonogashira coupling and intramolecular cyclization. nih.govacs.orgGood to excellent nih.gov
Copper BromideSalicylaldehydes, Amines, Calcium CarbideUses calcium carbide as an in-situ acetylene source. nih.govacs.orgHigh nih.govacs.org
Acetic AcidBenzoquinones, CyclohexanonesMetal-free, acid-catalyzed heteroannulation. nih.govNot specified

Synthesis of Sulfur-Containing Benzofuran Analogues

The incorporation of sulfur into the benzofuran scaffold opens avenues to new derivatives with unique chemical properties and biological activities. Methodologies for creating these analogues range from the introduction of simple thioether groups to the construction of more complex disulfide-containing molecules.

Introduction of Methylthio Moieties

The introduction of a methylthio (-SMe) group into aromatic and heterocyclic systems is a valuable transformation. One general method for the electrophilic introduction of a methylthio group involves the use of a complex formed between trifluoromethanesulfonic anhydride (B1165640) and dimethyl sulfide (B99878). This reagent can effectively methylthiolate a variety of aromatic heterocyclic compounds.

In the context of building the benzofuran ring itself, sulfur ylides have been used as key reagents. A catalyst-free approach reports the synthesis of benzofurans from ortho-hydroxy aryl alkynes and sulfur ylides. researchgate.net The reaction proceeds through a cascade of isomerization, nucleophilic addition, cyclization, and aromatization to afford the final products in yields ranging from 43-94%. researchgate.net While this method constructs the benzofuran core, specific strategies can be employed to introduce thioether functionalities. For example, the synthesis of 3-thioether-substituted dihydrofuro[2,3-b]benzofurans has been achieved through the coupling of sulfur ylides with 2-nitrobenzofurans under mild, catalyst-free conditions. researchgate.net

Incorporation of Disulfide Functionalities

The disulfide bond is a key functional group in chemistry and biology, and its incorporation into the benzofuran framework can lead to novel structures. Recent research has focused on designing and synthesizing benzofuran derivatives that contain disulfide moieties, which have shown significant antibacterial activity. researchgate.netfigshare.com

A novel synthetic route for benzofuran heterocycles involves the reaction between disulfides and enynes under visible-light-mediated conditions. nih.gov The proposed mechanism for this transformation begins with the generation of an enyne peroxo radical. nih.gov This is followed by the formation of a peroxoenynthio intermediate, which then undergoes a 1,5-proton transfer to yield the benzofuran derivative after the elimination of a hydroxyl group. nih.gov This methodology is noted for its mild, atom-economic reaction conditions and provides a direct approach to the target molecules. nih.gov

MethodologyKey Reagents/ConditionsFunctional Group IntroducedKey Features
Reaction with Sulfur Ylidesortho-Hydroxy aryl alkynes, Sulfur ylidesBenzofuran core (can be adapted for thioethers) researchgate.netCatalyst-free, cascade reaction. researchgate.net
Visible-Light-Mediated ReactionDisulfides, EnynesDisulfide-derived functionalityMild, atom-economic, radical-based mechanism. nih.gov
General Electrophilic MethylthiolationTrifluoromethanesulfonic anhydride-dimethyl sulfide complexMethylthio (-SMe)Applicable to various aromatic heterocycles.

Advanced Analytical Characterization Techniques in Benzofuran Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular puzzle of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, scientists can deduce connectivity, identify functional groups, and confirm molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

For 1-(4-(Methylthio)benzofuran-7-yl)ethanone , ¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio), and their spatial relationships through spin-spin coupling. The chemical shifts (δ) of the aromatic protons on the benzofuran (B130515) ring system and the protons of the methyl groups would provide key insights into the substitution pattern.

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton of the molecule. Each unique carbon atom in This compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, carbonyl, or aliphatic).

No specific experimental NMR data for this compound was found in the public domain during the search.

Mass Spectrometry (MS, ESI MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For This compound , mass spectrometry would be used to determine its exact molecular mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence. Electrospray ionization (ESI) is a soft ionization technique often used for MS analysis that allows for the detection of the intact molecular ion.

Specific experimental mass spectrometry data for this compound is not publicly available based on the conducted searches.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In the IR spectrum of This compound , characteristic absorption bands would be expected for the carbonyl (C=O) group of the ethanone (B97240) moiety, typically in the range of 1650-1700 cm⁻¹. Vibrations corresponding to the C-S bond of the methylthio group and the C-O-C bonds of the benzofuran ring would also be present, in addition to the characteristic peaks for aromatic C-H and C=C bonds.

Detailed experimental IR spectral data for this compound could not be located in the public domain.

Chromatographic and Hyphenated Methodologies for Compound Purity and Identification

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. When coupled with spectroscopic detectors, these methods, known as hyphenated techniques, become powerful tools for both separation and identification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify each component in a mixture. The purity of a sample of This compound would be determined by the presence of a single major peak in the chromatogram.

By interfacing HPLC with a mass spectrometer (LC-MS), it is possible to obtain the mass spectrum of the compound as it elutes from the chromatography column. This provides molecular weight information that, combined with the retention time from the HPLC, offers a high degree of certainty in compound identification.

No specific HPLC or LC-MS analytical methods or results for this compound were identified in the performed searches.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, Gas Chromatography (GC) is an excellent technique for separation and purity analysis. If This compound meets these criteria, GC would be a suitable method for its analysis.

Similar to LC-MS, the coupling of GC with a mass spectrometer (GC-MS) provides a powerful two-dimensional analytical technique. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak, aiding in their definitive identification.

Publicly available experimental GC or GC-MS data for this compound was not found.

Thin Layer Chromatography (TLC) and Column Chromatography

Thin Layer Chromatography (TLC) and column chromatography are fundamental purification techniques in synthetic chemistry, frequently employed in the isolation of benzofuran derivatives. TLC is utilized for rapid monitoring of reaction progress and for determining the appropriate solvent system for separation. Column chromatography is then used for the large-scale purification of the target compound from reaction mixtures. The separation is typically achieved using a stationary phase, such as silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents.

For benzofuran derivatives, common mobile phases consist of varying ratios of non-polar solvents like hexanes and more polar solvents such as ethyl acetate (B1210297). The selection of the solvent system is critical for achieving optimal separation of the desired product from starting materials and byproducts. Visualization of the separated compounds on TLC plates is often accomplished under UV light.

Despite the common application of these methods for analogous compounds, specific data regarding the TLC and column chromatography of This compound , such as its retention factor (Rf) values under defined solvent systems or detailed purification protocols, are not available in the current body of scientific literature. Therefore, no specific data table can be generated for this compound.

Computational and Theoretical Studies of Benzofuran Derivatives

Molecular Simulation Techniques

Molecular simulation techniques are used to study the physical movements of atoms and molecules and to predict the binding affinity and interaction between a ligand and its target receptor.

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule drug candidate to its protein target. Despite its utility, no molecular docking studies specifically featuring 1-(4-(Methylthio)benzofuran-7-yl)ethanone have been published. Studies on other, structurally different benzofuran (B130515) derivatives have been conducted, for instance, against enzymes from Mycobacterium tuberculosis.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. This technique allows for the observation of molecular motion at an atomic level. A review of the literature confirms that no molecular dynamics simulation studies have been reported for this compound.

Binding Free Energy Calculations (e.g., MM-PBSA/MM-GBSA)

Binding free energy calculations are pivotal in computational drug design to predict the affinity of a ligand for its biological target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are widely used "end-point" methods to estimate the free energy of binding from molecular dynamics (MD) simulations.

These calculations typically involve three main components:

Molecular Mechanics Energy (ΔEMM): This term includes the internal energy of the ligand and protein, as well as the van der Waals and electrostatic interactions between them in the gas phase.

Solvation Free Energy (ΔGsolv): This component is further divided into polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, which treats the solvent as a continuum. The non-polar part is often estimated from the solvent-accessible surface area (SASA).

Entropic Contribution (-TΔS): This term accounts for the change in conformational entropy upon ligand binding. It is computationally demanding to calculate and is sometimes omitted when comparing the relative binding affinities of similar compounds.

The binding free energy (ΔGbind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. A more negative ΔGbind value suggests a more favorable binding interaction. Although powerful for ranking compounds, the accuracy of MM-PBSA/MM-GBSA can be influenced by factors such as the choice of force field, interior dielectric constant, and the length of the MD simulation.

Without specific studies on This compound , no data on its binding free energy or its interactions with any specific biological target can be provided.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic and structural properties of a molecule. These methods provide insights that are complementary to molecular mechanics approaches.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like This compound , DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This provides accurate bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. A comparison with experimental spectra can help confirm the synthesized structure.

Determine Electronic Properties: Calculate various electronic descriptors that help in understanding the molecule's reactivity and stability.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311G**), which defines the set of functions used to build the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and more reactive. FMO analysis helps predict regions of the molecule susceptible to electrophilic and nucleophilic attack. For This compound , this would involve identifying the distribution of the HOMO and LUMO across the benzofuran ring, the ethanone (B97240) group, and the methylthio substituent.

Table 1: Representative Frontier Molecular Orbital Data for a Generic Benzofuran Derivative This table is for illustrative purposes only, as no specific data exists for this compound.

Parameter Value (eV) Interpretation
EHOMO -6.367 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.632 Energy of the Lowest Unoccupied Molecular Orbital

Analysis of the steric and electrostatic fields around a molecule is crucial for understanding its interactions with other molecules, such as receptors or enzymes.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites.

Negative Regions (Red/Yellow): Indicate areas rich in electrons, which are prone to electrophilic attack. In a molecule like This compound , these would likely be centered on the oxygen atom of the carbonyl group and the sulfur atom.

Positive Regions (Blue): Indicate areas with a deficiency of electrons (e.g., around hydrogen atoms), which are susceptible to nucleophilic attack.

Steric Analysis: This involves evaluating the size and shape of the molecule, which governs its ability to fit into a binding site. The bulky nature of the benzofuran core combined with the substituents would define its steric profile and influence its potential biological interactions.

Without specific computational studies, a detailed analysis of the steric and electrostatic properties of This compound cannot be performed.

Mechanistic Investigations of Biological Activities of Benzofuran Derivatives

Anti-Cancer Mechanisms

The anti-cancer effects of benzofuran (B130515) derivatives are often multifaceted, involving the disruption of several key pathways crucial for tumor growth and survival. mdpi.com, nih.gov

Modulation of Kinase Pathways (e.g., mTOR, PI3K, VEGFR2, Pim-1, GSK3β, Src, CDK2, EGFR)

Kinase signaling pathways are central to cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of cancer. Certain benzofuran derivatives have been found to exert their anti-cancer effects by inhibiting key kinases. For example, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov Others have been observed to impact cyclin-dependent kinases (CDKs) like CDK2, which are essential for cell cycle progression. nih.gov

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin, is critical for cell division, motility, and intracellular transport. It is a well-established target for anti-cancer drugs. Several benzofuran-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, these agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.gov

Apoptosis Induction and Cell Cycle Regulation (e.g., G2/M phase arrest)

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are common mechanisms for anti-cancer agents. Studies on various benzofuran derivatives show they can trigger apoptosis through caspase-dependent pathways. mdpi.com, nih.gov Furthermore, many of these compounds can halt the cell cycle, often at the G2/M phase, preventing cancer cells from completing mitosis and proliferating. nih.gov, nih.gov This is frequently linked to their ability to inhibit tubulin polymerization or modulate the expression of cell cycle regulatory proteins like cyclins. nih.gov

Farnesyltransferase Inhibition

Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, including the Ras protein, which is frequently mutated in cancers. Inhibiting this enzyme can block Ras signaling pathways, thereby impeding tumor growth. While a less commonly reported mechanism for benzofurans compared to other pathways, the development of non-thiol farnesyltransferase inhibitors has been a subject of research, with various heterocyclic structures being explored for this purpose. nih.gov

Hypoxia-Inducible Factor (HIF-1) Pathway Modulation

Hypoxia (low oxygen) is a common feature of solid tumors and activates the HIF-1 transcription factor, which promotes tumor survival and angiogenesis. nih.gov, rsc.org Modulating the HIF-1 pathway is a promising anti-cancer strategy. Some complex natural products are known to inhibit the HIF-1 pathway by blocking the interaction between HIF-1α and its coactivator p300. researchgate.net

Anti-Infective Mechanisms

In addition to their anti-cancer properties, benzofuran derivatives have been investigated for their potential as anti-infective agents. Research has shown that certain synthetic benzofurans possess antibacterial activity, particularly against Gram-positive strains, with moderate minimum inhibitory concentration (MIC) values. mdpi.com, nih.gov The development of these scaffolds continues to be an area of interest in the search for new antimicrobial drugs. nih.gov

Should peer-reviewed studies on "1-(4-(Methylthio)benzofuran-7-yl)ethanone" become available, a detailed article could be constructed.

Antibacterial Activity: Proteomics and Defense Enzyme Modulation

Recent studies have highlighted the potential of benzofuran derivatives as potent antibacterial agents. A series of novel benzofuran derivatives containing disulfide moieties were designed and synthesized, demonstrating remarkable antibacterial activities against common plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.gov

To understand the antibacterial mechanism, proteomic analysis and enzyme activity assays were conducted. The findings suggest that these compounds may act as versatile bactericides. nih.gov One of the optimized compounds, V40, exhibited significantly better in vitro antibacterial activity compared to the positive controls, Thiodiazole Copper (TC) and allicin. nih.gov The antibacterial mechanism of V40 is believed to involve the modulation of defense enzymes in the host plant, rice (Oryza sativa), thereby enhancing its resistance to bacterial infections. nih.gov This is supported by the observation that treatment with these compounds can initiate the plant's self-defense enzyme systems. researchgate.net

Table 1: In Vitro Antibacterial Activity of Benzofuran Derivative V40
CompoundEC50 (μg/mL) vs. XooEC50 (μg/mL) vs. XocEC50 (μg/mL) vs. Xac
V400.280.5610.43
Thiodiazole Copper (TC)66.4178.49120.36
Allicin8.4028.2288.04

Antiviral Activity: Inhibition of Viral Replicases (e.g., HCV NS5B RdRp)

Benzofuran derivatives have emerged as promising inhibitors of viral replicases, particularly the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), which is a key enzyme in the viral replication cycle. nih.govrsc.org A number of benzofuran-based inhibitors have been shown to target the palm region of the HCV NS5B polymerase, exhibiting pan-genotypic inhibitory activity. nih.gov

Molecular docking and simulation studies have been employed to explore the inhibitory mechanisms of these compounds. For instance, benzofuran-1,2,4-triazole hybrids have shown excellent binding affinities to the HCV NS5B enzyme, with some compounds exhibiting better scores than the standard reference drug, Nesbuvir. researchgate.netnih.gov These studies suggest that specific structural motifs within the benzofuran derivatives are crucial for their potent antiviral activity. nih.gov The development of these compounds holds great potential for new anti-HCV drugs. nih.gov Furthermore, certain benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, inducing the production of type I interferons and thereby exhibiting broad-spectrum antiviral activity against human coronaviruses, including SARS-CoV-2. nih.gov

Table 2: Binding Affinities of Benzofuran Derivatives against HCV NS5B RdRp
Compound ClassBinding Affinity Range (Kcal/mol)
Benzofuran-1,3,4-oxadiazole scaffolds-12.63 to -14.04
Benzofuran-1,2,4-triazole scaffolds-14.11 to -16.09
Nesbuvir (Reference Drug)-15.42

Antiparasitic Activity: Inhibition of Microbial Polyketide Synthase (e.g., Pks13 for M. tuberculosis)

Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, which are crucial components of the cell wall of Mycobacterium tuberculosis. This makes Pks13 a promising target for the development of new anti-tuberculosis drugs. 47.251.13nih.gov Benzofuran derivatives have been identified as potent inhibitors of the thioesterase (TE) domain of Pks13. osti.gov

An early lead compound, benzofuran-3-carboxamide (B1268816) TAM16, demonstrated significant in vivo efficacy in murine models of tuberculosis. 47.251.13nih.gov However, its development was halted due to cardiotoxicity. 47.251.13nih.gov Subsequent research has focused on developing 3,4-fused tricyclic benzofuran derivatives to mitigate this issue. 47.251.13nih.gov These newer compounds have shown potent antitubercular activity with negligible inhibition of the hERG channel, which is associated with cardiotoxicity. 47.251.13 In silico studies of benzofuran-1,3,4-oxadiazoles have also shown strong binding affinities to the Pks13 enzyme, comparable to the reference inhibitor TAM-16, suggesting their potential as anti-tuberculosis agents. nih.govdoaj.org

Table 3: Antitubercular Activity and hERG Inhibition of Tricyclic Benzofuran Derivatives
CompoundMIC vs. Mtb H37Rv (μg/mL)hERG Inhibition IC50 (μM)
290.0156 - 0.0313> 100
300.0156 - 0.0313> 100

Antifungal Activity

Benzofuran derivatives have demonstrated significant antifungal activity against a variety of pathogenic fungi. researchgate.netnih.gov The benzofuran core itself is known to possess antifungal properties, and its hybridization with other active moieties, such as triazoles, has led to the development of potent antifungal agents. nih.gov

The mechanism of action for some of these derivatives is believed to be the inhibition of N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi like Candida albicans. nih.gov Molecular docking studies have been used to investigate the binding modes of these compounds with NMT. nih.gov Other benzofuran derivatives, such as those isolated from the marine-derived fungus Penicillium crustosum, have also shown antifungal effects against plant pathogens like Penicillium italicum and Colletotrichum musae. mdpi.com The structural features of these compounds, such as the presence of hydroxyl groups, can influence their polarity and ability to penetrate fungal cell membranes. mdpi.com

Table 4: Antifungal Activity of Benzofuran Derivatives from Penicillium crustosum
CompoundMIC vs. Penicillium italicum (μg/mL)MIC vs. Colletotrichum musae (μg/mL)
Compound 512.512.5
Compound 612.525

Neuropharmacological Mechanisms

The benzofuran scaffold is also a key component in the development of agents targeting neurodegenerative diseases, particularly Alzheimer's disease. nih.gov These derivatives have been investigated for their ability to modulate key pathological processes in the brain. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com A variety of benzofuran derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govmdpi.comnih.gov

For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were found to be potent inhibitors of BChE, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis showed potent and selective inhibitory activity against BChE. mdpi.com Compound 14 (Cathafuran C) from this series was a particularly potent and selective competitive inhibitor of BChE. mdpi.com Molecular docking studies have been utilized to understand the binding interactions of these inhibitors within the active sites of the cholinesterase enzymes. nih.gov

Table 5: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives
CompoundAChE IC50 (μM)BChE IC50 (μM)
Cathafuran C (14)>1002.5
Galantamine (Positive Control)-35.3
Compound 7c0.058-
Donepezil (Reference)0.049-

Amyloid-β Peptide Aggregation and Beta-Secretase 1 (BACE1) Activity Modulation

The aggregation of amyloid-β (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. semanticscholar.orgnih.gov Benzofuran derivatives have been investigated for their ability to inhibit Aβ aggregation and modulate the activity of beta-secretase 1 (BACE1), the enzyme that initiates the production of Aβ. semanticscholar.orgnih.govresearchgate.net

A tacrine-benzofuran hybrid, C1, has been shown to have anti-aggregation activity against the Aβ42 peptide and to inhibit BACE1 activity. semanticscholar.orgnih.gov Molecular dynamics simulations have provided insights into the inhibitory mechanism, suggesting that C1 promotes a non-aggregating helical conformation in the Aβ42 monomer and interacts strongly with the active site of BACE1. semanticscholar.orgnih.gov Furthermore, certain iodinated benzofuran derivatives have displayed excellent binding affinity for Aβ aggregates, making them potential candidates for diagnostic imaging agents for Alzheimer's disease. nih.govresearchgate.net

Anticonvulsant Mechanisms (e.g., GABA-AT interactions)

There is no available research on the anticonvulsant mechanisms of this compound, including any potential interactions with γ-aminobutyric acid aminotransferase (GABA-AT). While some benzofuran derivatives have been investigated for their anticonvulsant properties, no studies have been published that specifically examine this activity for this compound.

Structure Activity Relationship Sar Studies for Rational Design

Hydrophobicity and Hydrogen Bonding Contributions to Activity

Further research and publication in peer-reviewed scientific journals are required before a detailed analysis of the structure-activity relationships and other pharmacological properties of 1-(4-(Methylthio)benzofuran-7-yl)ethanone can be compiled.

Future Directions and Interdisciplinary Research in Benzofuran Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Furthermore, generative AI models can design novel benzofuran (B130515) derivatives with specific pharmacological profiles. By learning the structure-activity relationships (SAR) from known benzofuran-based drugs, these models can generate new molecular structures that are predicted to have high binding affinity to a particular biological target. nih.gov This in silico design process significantly narrows down the number of candidate compounds that need to be synthesized and tested, thereby streamlining the drug discovery pipeline.

Table 1: Applications of AI/ML in Benzofuran Chemistry

Application Area Description Potential Impact
Retrosynthesis Planning AI algorithms predict synthetic pathways for target benzofuran molecules. Faster and more efficient synthesis of novel compounds.
Reaction Optimization ML models identify optimal reaction conditions (e.g., catalyst, solvent, temperature). Increased reaction yields and reduced experimental costs.
De Novo Drug Design Generative models create novel benzofuran structures with desired properties. Accelerated discovery of new drug candidates.

| Property Prediction | AI predicts physicochemical and biological properties of benzofuran derivatives. | Early-stage filtering of compounds with unfavorable characteristics. |

High-Throughput Screening and Virtual Libraries for Lead Compound Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. thermofisher.com In the search for new benzofuran-based therapeutics, HTS can be used to screen extensive compound libraries against specific biological targets. For instance, a library of benzofuran derivatives could be screened for their ability to inhibit a particular enzyme involved in a disease process. nih.govnih.gov

The creation of virtual libraries of benzofuran derivatives is a powerful complementary approach. These are large, computationally generated databases of molecules that can be screened in silico. Virtual screening uses molecular docking and other computational methods to predict the binding affinity of each compound in the library to a target protein. nih.govresearchgate.net This approach allows for the cost-effective exploration of a vast chemical space to identify promising lead compounds.

For example, a virtual library containing thousands of structural analogs of 1-(4-(Methylthio)benzofuran-7-yl)ethanone could be screened against a panel of cancer-related proteins. The top-scoring compounds from the virtual screen can then be prioritized for synthesis and in vitro testing, significantly increasing the efficiency of the lead discovery process. nih.gov

Advanced Mechanistic Elucidation through Omics Approaches

Understanding the precise mechanism of action (MoA) of a bioactive compound is crucial for its development as a therapeutic agent. "Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical compound. researchgate.netnih.gov

When a benzofuran derivative shows promising biological activity, omics approaches can be employed to identify its molecular targets and elucidate its MoA. For example, treating cancer cells with a cytotoxic benzofuran compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the cellular pathways that are perturbed by the compound. nih.govanr.fr Metabolomics can further provide insights into the metabolic alterations induced by the compound.

This multi-omics approach provides a comprehensive understanding of the drug's effects on a systems level, which can help in identifying potential biomarkers for efficacy and toxicity. unimi.it While specific omics data for this compound is not available, the application of these techniques to other bioactive benzofurans has been instrumental in advancing their preclinical development.

Development of Multi-Target-Directed Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov Consequently, there is a growing interest in the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov

The benzofuran scaffold is an attractive framework for the design of MTDLs due to its versatile chemical nature, which allows for the introduction of various functional groups to modulate its binding to different targets. nih.govnih.gov For instance, in the context of Alzheimer's disease, a benzofuran derivative could be designed to inhibit both acetylcholinesterase and beta-secretase, two key enzymes involved in the disease's progression. acs.org

The design of such MTDLs often involves computational modeling to predict the binding of the benzofuran scaffold to the different target proteins. nih.gov By optimizing the substituents on the benzofuran ring, it is possible to fine-tune the compound's affinity for each target, leading to a more effective and potentially safer therapeutic agent.

Table 2: Compound Names Mentioned

Compound Name

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.